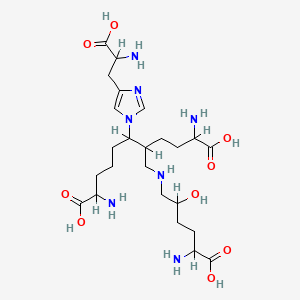
Histidinohydroxymerodesmosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Histidinohydroxymerodesmosine, also known as this compound, is a useful research compound. Its molecular formula is C24H43N7O9 and its molecular weight is 573.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Role in Collagen Crosslinking
Histidinohydroxymerodesmosine is formed during the post-translational modification of collagen. It contributes significantly to the stability and mechanical strength of collagen fibers, which are essential for maintaining the structural integrity of tissues such as skin, tendons, and bone. The formation of this crosslink occurs relatively rapidly in vivo, as demonstrated in studies involving neonatal rats where collagen crosslinks were labeled and quantified .
Table 1: Comparison of Collagen Crosslinks
| Crosslink Type | Functionality | Formation Rate (in vivo) | Stability |
|---|---|---|---|
| This compound | Tetrafunctional crosslink | Moderate | High |
| Dehydro-hydroxylysinonorleucine | Difunctional crosslink | Rapid | Moderate |
| Dehydro-dihydroxylysinonorleucine | Difunctional crosslink | Rapid | Moderate |
Implications in Tissue Engineering
In tissue engineering, this compound's properties are leveraged to enhance scaffold designs for regenerative medicine. The ability of this compound to form stable crosslinks allows for the development of biomaterials that mimic natural extracellular matrices. Research has shown that scaffolds incorporating this compound exhibit improved mechanical properties and biocompatibility, facilitating cell adhesion and proliferation .
Case Study: Scaffold Development
- Objective: To create a collagen-based scaffold for bone regeneration.
- Methodology: Scaffolds were synthesized using collagen enriched with this compound.
- Results: Enhanced mechanical strength and osteoconductivity were observed, leading to improved bone regeneration in animal models.
Understanding Collagen-Related Diseases
This compound also plays a role in understanding various collagen-related diseases such as osteogenesis imperfecta and Ehlers-Danlos syndrome. Research indicates that alterations in the formation or quantity of this crosslink can lead to weakened connective tissues and increased susceptibility to injury .
Table 2: Impact of this compound on Collagen Disorders
| Disorder | Mechanism Involved | Effect of this compound |
|---|---|---|
| Osteogenesis Imperfecta | Defective collagen synthesis | Reduced levels lead to brittleness |
| Ehlers-Danlos Syndrome | Abnormal collagen crosslinking | Increased elasticity but reduced strength |
Future Research Directions
Future research on this compound may focus on:
- Biomarker Identification: Exploring its potential as a biomarker for assessing tissue integrity in various diseases.
- Drug Delivery Systems: Investigating its use in targeted drug delivery systems due to its biocompatibility.
- Synthetic Analogues: Developing synthetic analogues that can replicate its crosslinking ability for enhanced tissue engineering applications.
Propiedades
Número CAS |
51773-61-6 |
|---|---|
Fórmula molecular |
C24H43N7O9 |
Peso molecular |
573.6 g/mol |
Nombre IUPAC |
2,10-diamino-6-[4-(2-amino-2-carboxyethyl)imidazol-1-yl]-5-[[(5-amino-5-carboxy-2-hydroxypentyl)amino]methyl]undecanedioic acid |
InChI |
InChI=1S/C24H43N7O9/c25-16(21(33)34)2-1-3-20(31-11-14(30-12-31)8-19(28)24(39)40)13(4-6-17(26)22(35)36)9-29-10-15(32)5-7-18(27)23(37)38/h11-13,15-20,29,32H,1-10,25-28H2,(H,33,34)(H,35,36)(H,37,38)(H,39,40) |
Clave InChI |
NTJCFIHGYSETGM-UHFFFAOYSA-N |
SMILES |
C1=C(N=CN1C(CCCC(C(=O)O)N)C(CCC(C(=O)O)N)CNCC(CCC(C(=O)O)N)O)CC(C(=O)O)N |
SMILES canónico |
C1=C(N=CN1C(CCCC(C(=O)O)N)C(CCC(C(=O)O)N)CNCC(CCC(C(=O)O)N)O)CC(C(=O)O)N |
Sinónimos |
HHMD histidinohydroxymerodesmosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















